N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methylbenzamide
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Overview
Description
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methylbenzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyl group, a phenylsulfamoyl group, and a 4-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methylbenzamide typically involves the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of benzylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction yields N-benzylphenylsulfonamide.
Coupling with 4-Methylbenzoyl Chloride: The N-benzylphenylsulfonamide is then reacted with 4-methylbenzoyl chloride in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-cancer agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Material Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities. The molecular pathways involved include the inhibition of cyclooxygenase enzymes and the modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-bromobenzamide
- N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-methylbenzamide
Uniqueness
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C27H24N2O3S |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C27H24N2O3S/c1-21-12-14-23(15-13-21)27(30)28-24-16-18-26(19-17-24)33(31,32)29(25-10-6-3-7-11-25)20-22-8-4-2-5-9-22/h2-19H,20H2,1H3,(H,28,30) |
InChI Key |
VAQGRJIETAJOKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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